Isavuconazole-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

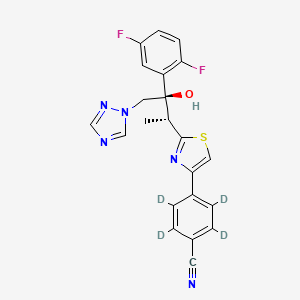

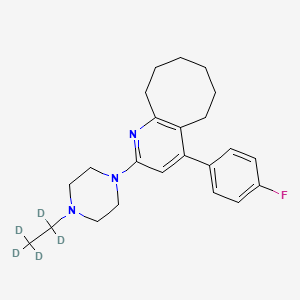

Isavuconazole-d4 is a deuterium-labeled Isavuconazole . It is a triazole antifungal with a broad spectrum of activity and a good safety profile . It is approved by the FDA and EMA for the treatment of invasive aspergillosis and mucormycosis . It works by inhibiting fungal cell membrane synthesis .

Synthesis Analysis

Although the exact synthesis process of Isavuconazole-d4 is not detailed in the search results, Isavuconazole, its non-deuterated form, is known to be a systemic antifungal agent used to treat invasive aspergillosis, mucormycosis, and candidiasis . The solid form landscape of Isavuconazole, including solvate, polymorph, and salt screening, has been studied systematically .

Molecular Structure Analysis

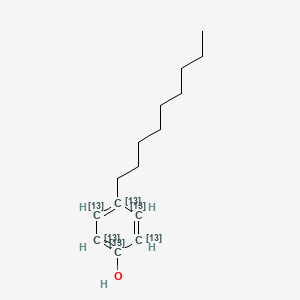

The molecular formula of Isavuconazole-d4 is C22H13D4F2N5OS . Its average mass is 441.490 Da and its monoisotopic mass is 441.137299 Da . The crystal structure and physicochemical properties of Isavuconazole, as well as possible alternative solid forms, have been explored .

Chemical Reactions Analysis

Isavuconazole displays fungicidal actions by disrupting the biosynthesis of ergosterol, which is a key component of the fungal cell membrane . It inhibits the cytochrome P-450 dependent enzyme lanosterol 14-alpha-demethylase that mediates the conversion of lanosterol to ergosterol .

Physical And Chemical Properties Analysis

Isavuconazole-d4 is a solid substance . Its solubility is 10 mM in DMSO . The solid-state properties of the initial crystalline Isavuconazole and newly obtained forms have been described .

科学的研究の応用

Internal Standard for Quantification

Isavuconazole-d4 is used as an internal standard for the quantification of isavuconazole by GC- or LC-MS . This application is crucial in analytical chemistry where accurate and precise quantification of substances is required.

Antifungal Agent

Isavuconazole-d4 is a broad-spectrum triazole antifungal agent . It inhibits the growth of clinical isolates of various fungi, including A. fumigatus, A. terreus, A. flavus, and A. lentulus .

Treatment of Invasive Aspergillosis

Isavuconazole-d4 has been used in the treatment of invasive aspergillosis . Aspergillosis is a serious infection caused by the fungus Aspergillus, and this application is particularly important for immunocompromised patients.

Treatment of Mucormycosis

Another significant application of Isavuconazole-d4 is in the treatment of mucormycosis . Mucormycosis is a rare but serious fungal infection, and effective treatment options like Isavuconazole-d4 are crucial.

Inhibition of Fungal Cell Membrane Synthesis

Isavuconazole-d4 works by inhibiting fungal cell membrane synthesis . This mechanism of action is fundamental to its effectiveness as an antifungal agent.

Research on Fungal Diseases

Isavuconazole-d4 is used in research on fungal diseases . Its effectiveness against a broad spectrum of fungi makes it a valuable tool in the study of these diseases.

作用機序

Target of Action

Isavuconazole-d4 primarily targets the cytochrome P-450 dependent enzyme lanosterol 14-alpha-demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key component of the fungal cell membrane . Resistance to isavuconazole has been associated with mutations in the target gene CYP51 .

Mode of Action

Isavuconazole-d4 exhibits fungicidal actions by disrupting the biosynthesis of ergosterol . It achieves this by inhibiting the activity of lanosterol 14-alpha-demethylase, which mediates the conversion of lanosterol to ergosterol . This inhibition leads to alterations in the structure and function of the fungal cell membrane, ultimately leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by isavuconazole-d4 is the ergosterol biosynthesis pathway . By inhibiting lanosterol 14-alpha-demethylase, isavuconazole-d4 prevents the conversion of lanosterol to ergosterol . This disruption leads to a deficiency of ergosterol in the fungal cell membrane, causing structural and functional alterations that result in fungal cell death .

Pharmacokinetics

Isavuconazole-d4 exhibits predictable pharmacokinetics . It is found as an active ingredient of its prodrug, Isavuconazonium . Following administration, isavuconazonium undergoes biotransformation to form the active moiety, isavuconazole, for the antifungal actions . Isavuconazonium displays excellent water solubility for intravenous formulations, good absorption, and enhanced oral bioavailability . It is proposed that the intravenous and oral dosing can be used interchangeably .

Result of Action

The primary result of isavuconazole-d4’s action is the disruption of the fungal cell membrane . This disruption is caused by the inhibition of ergosterol biosynthesis, leading to structural and functional alterations in the fungal cell membrane . These alterations ultimately lead to fungal cell death .

Action Environment

Isavuconazole-d4 is effective against a broad spectrum of fungi, including most Candida species, most Aspergillus species, Mucorales, Cryptococcus spp., Fusarium species, dermatophytes, and dimorphic fungi . Its efficacy can be influenced by environmental factors such as the presence of other drugs due to potential drug-drug interactions . Isavuconazole-d4 is generally well-tolerated with fewer drug-drug interactions compared to many existing antifungal agents .

Safety and Hazards

特性

IUPAC Name |

2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-8-17(23)6-7-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22+/m0/s1/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFOUSQFMYRUQK-KUXFOAEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C2=CSC(=N2)[C@H](C)[C@](CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F2N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![D-[4-13C]Threose](/img/structure/B584011.png)

![[2'-13C]thymidine](/img/structure/B584012.png)

![[1',2',3',4',5'-13C5]thymidine](/img/structure/B584018.png)

![(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one](/img/structure/B584024.png)

![1-[4-(Diphenylmethyl)-1-piperazinyl]-3,3-diphenyl-1-propanone-d8](/img/no-structure.png)

![Tri-O-acetyl-D-[1-13C]galactal](/img/structure/B584026.png)

![Tri-O-acetyl-D-[1-13C]glucal](/img/structure/B584028.png)